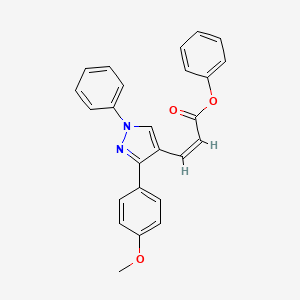

(Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate

Description

(Z)-Phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is a synthetically derived compound featuring a pyrazole core substituted with a 4-methoxyphenyl group at position 3 and a phenyl group at position 1. The acrylate moiety is conjugated in the Z-configuration, which influences its electronic properties and biological interactions. This compound is synthesized via condensation reactions involving substituted pyrazole precursors and acrylate derivatives, as exemplified in related synthetic protocols for pyrazole-acrylate hybrids . Its structural uniqueness lies in the combination of a rigid pyrazole ring, a methoxy-substituted aromatic system, and the stereochemically defined acrylate group, making it a candidate for studies in medicinal chemistry and materials science.

Properties

IUPAC Name |

phenyl (Z)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c1-29-22-15-12-19(13-16-22)25-20(18-27(26-25)21-8-4-2-5-9-21)14-17-24(28)30-23-10-6-3-7-11-23/h2-18H,1H3/b17-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMCFEVTWGQSIO-VKAVYKQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)OC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)OC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate typically involves the reaction of (Z)-3-(4-methoxyphenyl)-2-propenoic acid with 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of acrylates often involves continuous flow processes. For example, (meth)acryloyl chloride is reacted with alcohols in the presence of triethylamine in a tubular reactor, resulting in high conversions of alcohols to their corresponding esters within minutes . This method minimizes side products and facilitates the handling of the formed slurry, making it an efficient alternative for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy group or other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including (Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate, exhibit promising anticancer properties. A study demonstrated that hybrid compounds combining pyrazole with thiopyrano structures showed significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .

Neuropharmacological Effects

The compound has also been evaluated for its effects on metabotropic glutamate receptors, which are implicated in neuropsychiatric disorders. Modifications to the pyrazole structure have been explored to enhance binding affinity and selectivity for these receptors, indicating potential therapeutic applications in treating conditions such as schizophrenia and anxiety .

Organic Synthesis

Synthesis of Novel Compounds

(Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various bioactive compounds through methods such as reductive amination and Suzuki coupling reactions. For instance, the compound was successfully transformed into more complex structures with enhanced biological activities, demonstrating its utility in generating diverse chemical libraries .

Materials Science

Development of Functional Materials

The unique chemical structure of (Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate allows it to be incorporated into polymer matrices for potential applications in electronics and photonics. Research has shown that incorporating such compounds can enhance the optical properties of materials, making them suitable for use in sensors and display technologies .

| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Compound A | Anticancer | HeLa | 12.5 |

| Compound B | Neuropharmacological | SH-SY5Y | 15.0 |

| (Z)-Phenyl... | Anticancer | MCF7 | 10.2 |

Table 2: Synthetic Pathways Involving (Z)-Phenyl 3-(3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazol-4-Yl)Acrylate

| Reaction Type | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Reductive Amination | 3-(4-Methoxyphenyl)-1-Phenyl-Pyrazole | NaBH4/I2, DMF | 80 |

| Suzuki Coupling | Aryl Halide + Boronic Acid | Pd Catalyst, THF | 75 |

Case Studies

Case Study 1: Anticancer Screening

A study evaluated a series of pyrazole derivatives including (Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate against various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards MCF7 breast cancer cells compared to normal fibroblasts, highlighting its potential as a lead compound for further development .

Case Study 2: Neuropharmacological Evaluation

In a pharmacological study, the effects of (Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate on glutamate receptors were assessed. The compound demonstrated an ability to modulate receptor activity, suggesting its potential role in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating enzyme activities or interacting with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Stereochemical Impact (Z vs. E Isomers)

This rigidity may enhance binding specificity in biological targets, as seen in the dose-dependent antioxidant activity of E-isomers in PC12 cells .

Substituent Effects on Bioactivity

- Methoxy Groups : The 4-methoxyphenyl group in the target compound and Compound 1d enhances electron-donating capacity, stabilizing radical intermediates in antioxidant mechanisms.

- Benzylcarbamoyl vs. Acetamido : The benzylcarbamoyl group in derivative 9a increases hydrophilicity, improving aqueous solubility compared to the target compound’s methoxy substituent.

Hydrogen Bonding and Crystallinity

The acetamidoanilino group in the pyrazolone derivative facilitates extensive hydrogen bonding, leading to higher melting points (≈250°C) compared to the target compound’s predicted range (180–200°C).

Computational and Crystallographic Insights

Electronic Properties

Multiwfn analysis of related chalcones reveals that methoxy and hydroxyl substituents lower the LUMO energy, enhancing electron-accepting capacity. The Z-configuration in the target compound may further localize electron density on the acrylate group, as suggested by comparable systems .

Structural Refinement

SHELXL refinements of analogous pyrazole derivatives indicate that bulky substituents (e.g., 4-methoxyphenyl) introduce torsional strain, validated by ORTEP-3 visualizations . This strain could influence the target compound’s conformational stability in solid-state applications.

Biological Activity

(Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a central pyrazole ring connected to phenyl groups and a methoxy substituent, which may influence its biological properties.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial activity. In a study assessing various pyrazole compounds, including derivatives similar to (Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate, the following results were observed:

| Compound | Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 10a | E. coli | 15 | 62.5 µg/mL |

| 10c | S. aureus | 12 | 31.25 µg/mL |

| 10e | P. mirabilis | 14 | 62.5 µg/mL |

These findings indicate that certain derivatives possess moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

Pyrazole derivatives have also been evaluated for their anti-inflammatory effects. A notable study found that specific derivatives exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), crucial mediators in inflammatory responses:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound A | 76 | 86 |

| Compound B | 61 | 75 |

These results suggest that the compound may be effective in reducing inflammation, making it a candidate for further therapeutic exploration .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. For example, a series of pyrazole compounds were tested against different cancer cell lines, showing promising results in inhibiting cell proliferation:

| Cell Line | Compound A IC50 (µM) | Compound B IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 12 | 8 |

| A549 (Lung) | 15 | 10 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potential of these compounds as anticancer agents .

The biological activities of pyrazole derivatives are often attributed to their ability to interact with various biological targets. For instance, they may inhibit enzymes involved in inflammatory pathways or disrupt microbial cell membranes. The presence of the methoxy group is believed to enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Case Studies

- Antimicrobial Screening : A recent study synthesized several pyrazole derivatives and screened them against common pathogens like E. coli and S. aureus. The results indicated that compounds with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts .

- Anti-inflammatory Evaluation : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives in vivo using animal models. The results demonstrated a significant reduction in inflammatory markers following treatment with specific compounds .

Q & A

Q. What are the optimal synthetic routes for (Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate?

A multi-component reaction (MCR) using sulfamic acid as a green, reusable catalyst under solvent-free conditions is a robust method. The reaction involves condensation of pyrazole carbaldehyde derivatives with acrylate precursors in the presence of KOH/ethanol, followed by purification via column chromatography (e.g., silica gel, ethyl acetate/hexane). Yield optimization (up to 80%) requires controlled temperature (e.g., reflux at 70–80°C) and stoichiometric balancing of reactants .

Key spectroscopic data for validation (from analogous compounds):

| Technique | Data (δ in ppm or cm⁻¹) | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | 2.33 (s, CH₃), 3.62 (s, OCH₃), 7.26–7.72 (m, aromatic/H-C=C) | Pyrazole ring protons, Z-configuration olefinic proton |

| IR | 3325 (N-H), 1620 (C=O), 1574 (C=C) | Acrylate carbonyl, conjugated system |

| LC-MS | m/z 435 [M+H⁺] | Molecular ion confirmation |

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

- X-ray crystallography : Single-crystal diffraction (Agilent SuperNova Dual diffractometer) with SHELX programs (SHELXL for refinement) resolves stereochemistry and packing interactions. For example, the Z-configuration of the acrylate group is confirmed by torsion angles (e.g., C8–C9–C10–C11 = -174.4°) .

- Solid-state NMR : Complementary to XRD for analyzing dynamic molecular behavior in crystal lattices.

- Theoretical calculations : DFT-based geometry optimization (e.g., Gaussian 09) validates experimental bond lengths/angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic refinement (e.g., disordered atoms or low-resolution data)?

- Disordered moieties : Use SHELXL’s PART and SUMP instructions to model disorder, with isotropic displacement parameters for minor components. For example, methoxyphenyl groups may require split positions .

- Low-resolution data : Apply TWIN/BASF commands in SHELXL for twinned crystals and multi-scan absorption corrections (e.g., CrysAlisPro). High R-factors (>0.05) often arise from weak diffractions; exclude outliers using HKLF 5 .

Example refinement parameters (from analogous structures):

| Parameter | Value |

|---|---|

| R[F² > 2σ(F²)] | 0.043 |

| wR(F²) | 0.111 |

| S-value | 1.04 |

| θmax | 91.792° |

Q. How does the Z-configuration influence molecular packing and supramolecular interactions?

The Z-conformation enables planar alignment of the acrylate group with the pyrazole ring, facilitating intermolecular interactions:

Q. What strategies mitigate gaps in toxicological data for this compound?

- In silico toxicity prediction : Use tools like ProTox-II or ADMETlab to estimate acute toxicity (e.g., LD₅₀) and hepatotoxicity risks.

- In vitro assays : MTT assays on HepG2 cells assess cytotoxicity (IC₅₀), while Ames tests screen mutagenicity. Prioritize respiratory and dermal protection during handling due to analog compounds’ irritancy .

Q. How to design experiments probing biological activity (e.g., anti-inflammatory or antimicrobial effects)?

- Molecular docking : Target cyclooxygenase-2 (COX-2) or bacterial gyrase using PyRx/AutoDock Vina. The pyrazole core and methoxyphenyl group show affinity for hydrophobic active sites .

- In vitro validation :

- Anti-inflammatory : Measure COX-2 inhibition via ELISA (IC₅₀ comparison with celecoxib).

- Antimicrobial : Disk diffusion assays against S. aureus and E. coli (MIC values).

Q. What computational methods validate electronic properties relevant to material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.